Serotonin Receptor Affinity: >100-Fold Reduction vs. Tryptamine at 5-HT₁A and 5-HT₂A
The α-methyl analog of the target compound, 3-pyrrolylpropylamine, displays Ki > 10,000 nM at both human 5-HT₁A and 5-HT₂A receptors [1]. By contrast, tryptamine (the indole analog) binds to human 5-HT₁A with Ki values in the 4–100 nM range and to 5-HT₂A with sub-micromolar affinity across multiple independent studies [2][3]. N1-alkylpyrroleethylamines similarly show low affinity at 5-HT₂ receptors, confirming that the benzene ring of the indole nucleus is obligatory for nanomolar serotonin receptor engagement [1]. This differential is structural rather than substituent-dependent: even the unsubstituted parent tryptamine retains >100-fold higher 5-HT receptor affinity than its pyrrole counterpart.
| Evidence Dimension | Binding affinity at serotonin 5-HT₁A and 5-HT₂A receptors |
|---|---|
| Target Compound Data | Ki > 10,000 nM (3-pyrrolylpropylamine, the α-methyl analog; parent compound predicted to show similarly negligible affinity due to identical pyrrole core lacking the benzene ring) [1] |
| Comparator Or Baseline | Tryptamine: Ki ~4–100 nM at human 5-HT₁A (varies by radioligand and assay conditions) [2]; N1-alkylpyrroleethylamines: low affinity at 5-HT₂ receptors [1] |
| Quantified Difference | >100-fold lower affinity for the pyrrole scaffold vs. the indole scaffold at 5-HT₁A and 5-HT₂A |
| Conditions | Radioligand displacement assays: [³H]-8-OH-DPAT for 5-HT₁A, [³H]ketanserin for 5-HT₂A; human receptors expressed in HEK293 cells or rat cortical membranes [1][2] |
Why This Matters
Investigators requiring serotonin receptor activity must select tryptamine-based scaffolds; conversely, programs seeking to eliminate serotonergic off-target effects can exploit this pyrrole scaffold as a built-in selectivity filter.
- [1] Wikipedia contributors. 3-Pyrrolylpropylamine. Wikipedia, The Free Encyclopedia. 24 March 2025. Reports Ki > 10,000 nM at 5-HT₁A and 5-HT₂A for 3-pyrrolylpropylamine; cites Glennon RA, Chaurasia C, Titeler M. Binding of indolylalkylamines at 5-HT₂ serotonin receptors: examination of a hydrophobic binding region. J Med Chem. 1990. View Source
- [2] Rickli A, Moning OD, Hoener MC, Liechti ME. Receptor interaction profiles of novel psychoactive tryptamines. Eur Neuropsychopharmacol. 2016;26(8):1327-1337. Tryptamine and substituted tryptamines show Ki values in the nanomolar range at human 5-HT₁A and 5-HT₂A receptors expressed in HEK293 cells. View Source
- [3] Glennon RA. Binding of indolylalkylamines at 5-HT₂ serotonin receptors: examination of a hydrophobic binding region. J Med Chem. 1990. The low affinity of several N1-alkylpyrroleethylamines suggests that the benzene portion of the α-methyltryptamines is necessary for significant affinity. View Source
